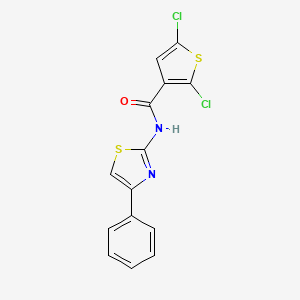

2,5-dichloro-N-(4-phenyl-1,3-thiazol-2-yl)thiophene-3-carboxamide

Description

Properties

IUPAC Name |

2,5-dichloro-N-(4-phenyl-1,3-thiazol-2-yl)thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl2N2OS2/c15-11-6-9(12(16)21-11)13(19)18-14-17-10(7-20-14)8-4-2-1-3-5-8/h1-7H,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQAPFVCGXVXVPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(SC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl2N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(4-phenyl-1,3-thiazol-2-yl)thiophene-3-carboxamide typically involves multi-step reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the phenyl group and the thiophene ring. The final step involves the formation of the carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(4-phenyl-1,3-thiazol-2-yl)thiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the carboxamide group may produce amines .

Scientific Research Applications

Synthesis and Structural Characteristics

The compound can be synthesized through various methods involving thiazole derivatives. The synthesis often includes the reaction of thiophene carboxylic acids with thiazole amines, leading to the formation of amide bonds. The structural formula is characterized by the presence of both thiazole and thiophene moieties, which contribute to its biological activity.

Biological Applications

1. Anticancer Activity

Research has shown that thiazole derivatives exhibit promising anticancer properties. For instance, compounds similar to 2,5-dichloro-N-(4-phenyl-1,3-thiazol-2-yl)thiophene-3-carboxamide have been tested against various cancer cell lines:

- Colon Carcinoma : Compounds containing similar thiazole structures demonstrated significant activity against colon carcinoma HCT-15 cells, with some derivatives showing IC50 values in the micromolar range .

- Lung Adenocarcinoma : Studies on related thiazole derivatives indicated strong selectivity against A549 human lung adenocarcinoma cells, highlighting the potential of these compounds in targeted cancer therapies .

2. Antimicrobial Properties

Thiazole derivatives have been evaluated for their antibacterial and antifungal activities. For example:

- Staphylococcus aureus : Some synthesized thiazole compounds exhibited effective antibacterial activity against this pathogen, indicating their potential use in treating bacterial infections .

3. Antitubercular Activity

Recent studies have focused on the antitubercular properties of thiazole derivatives. Compounds with similar structures have shown promising results against Mycobacterium tuberculosis, suggesting that 2,5-dichloro-N-(4-phenyl-1,3-thiazol-2-yl)thiophene-3-carboxamide could be explored for tuberculosis treatment .

Case Studies

Case Study 1: Anticancer Efficacy

A study involving a series of thiazole derivatives demonstrated that specific substitutions on the thiazole ring significantly influenced their anticancer efficacy. One derivative showed an IC50 value of 10 µM against breast cancer cell lines, suggesting that modifications to the thiazole structure can enhance biological activity .

Case Study 2: Structure-Activity Relationship (SAR)

The SAR analysis in a study involving various thiazole compounds revealed that the presence of electron-withdrawing groups (like chlorine) on the phenyl ring significantly increased antiproliferative activity. This finding emphasizes the importance of molecular modifications in developing effective anticancer agents .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(4-phenyl-1,3-thiazol-2-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate biochemical pathways, leading to its observed biological effects. Detailed studies are required to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiazole Ring

A closely related analog, 2,5-dichloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]thiophene-3-carboxamide (), replaces the phenyl group on the thiazole with a 4-fluorophenyl substituent. This substitution may enhance binding affinity in hydrophobic pockets of target enzymes due to fluorine’s small size and high electronegativity.

Table 1: Substituent Effects on Thiazole Ring

| Compound | Thiazole Substituent | Key Properties |

|---|---|---|

| Target Compound | 4-phenyl | Moderate lipophilicity, aromatic stacking |

| Fluorophenyl Analog () | 4-fluorophenyl | Increased polarity, enhanced metabolic stability |

Core Heterocycle Modifications

3-(2,6-Dichlorophenyl)-5-methyl-N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]-1,2-oxazole-4-carboxamide () replaces the thiophene core with an oxazole ring. Key differences include:

- Oxazole vs. Thiophene : Oxazole contains both nitrogen and oxygen, increasing polarity and hydrogen-bonding capacity compared to sulfur-containing thiophene.

- Functional Group : The carbamothioyl (–NH–C(S)–) group in the oxazole derivative replaces the carboxamide (–NH–C(O)–) in the target compound. This substitution may reduce oxidative stability but improve metal-binding properties.

- Substituent Positions : The dichlorophenyl group is at positions 2 and 6 (vs. 2,5 on thiophene), altering steric and electronic profiles.

Table 2: Core Heterocycle and Functional Group Comparison

| Compound | Core Heterocycle | Functional Group | Chlorine Substitution |

|---|---|---|---|

| Target Compound | Thiophene | Carboxamide (–CONH–) | 2,5-dichloro |

| Oxazole Analog () | Oxazole | Carbamothioyl (–CSNH–) | 2,6-dichlorophenyl |

Biological Activity

2,5-Dichloro-N-(4-phenyl-1,3-thiazol-2-yl)thiophene-3-carboxamide is a synthetic compound belonging to the thiazole class, known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of 2,5-dichloro-N-(4-phenyl-1,3-thiazol-2-yl)thiophene-3-carboxamide is . The compound features a thiophene ring substituted with dichloro and thiazole moieties, which are critical for its biological interactions.

Biological Activity Overview

Research has shown that compounds containing thiazole rings exhibit a wide range of biological activities, including:

- Antitumor Activity : Thiazole derivatives have been studied for their anticancer properties. For instance, compounds similar to 2,5-dichloro-N-(4-phenyl-1,3-thiazol-2-yl)thiophene-3-carboxamide have demonstrated significant cytotoxic effects against various cancer cell lines (IC50 values often below 10 µM) .

- Antifungal Activity : Thiazole-containing compounds have shown efficacy against fungal pathogens such as Candida albicans, with minimal inhibitory concentrations (MICs) comparable to established antifungals .

The mechanism of action for 2,5-dichloro-N-(4-phenyl-1,3-thiazol-2-yl)thiophene-3-carboxamide involves interaction with specific cellular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation or fungal growth. For example, it could act on topoisomerases or kinases that are crucial for DNA replication and repair .

- Cell Cycle Arrest : Studies suggest that thiazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis. This effect is often mediated by increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is heavily influenced by their structural components:

| Structural Feature | Influence on Activity |

|---|---|

| Dichloro Substitution | Enhances lipophilicity and biological activity |

| Thiazole Ring | Essential for anticancer and antifungal properties |

| Phenyl Group | Modulates interaction with biological targets |

Research indicates that modifications to the phenyl or thiazole components can significantly alter the compound's potency and selectivity .

Case Studies

Several studies have investigated the biological activity of compounds related to 2,5-dichloro-N-(4-phenyl-1,3-thiazol-2-yl)thiophene-3-carboxamide:

- Antitumor Efficacy : A study demonstrated that a series of thiazole derivatives exhibited potent cytotoxicity against human cancer cell lines (e.g., MCF7 and HCT116), with IC50 values ranging from 0.5 to 5 µM .

- Antifungal Properties : Another investigation reported that specific thiazole analogs showed MIC values against C. albicans as low as 1.23 µg/mL, indicating strong antifungal potential comparable to standard treatments like ketoconazole .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,5-dichloro-N-(4-phenyl-1,3-thiazol-2-yl)thiophene-3-carboxamide?

- Methodology : The compound is synthesized via multi-step reactions. A common approach involves coupling 2,5-dichlorothiophene-3-carbonyl chloride with 4-phenyl-1,3-thiazol-2-amine under reflux in ethanol or methanol. Thiourea derivatives may act as intermediates, with reaction optimization requiring controlled heating (60–80°C) and inert atmospheres to prevent side reactions .

- Key Considerations : Solvent choice (polar aprotic solvents like DMF enhance reactivity) and stoichiometric ratios of reactants are critical for achieving yields >70%. Purification typically involves column chromatography or recrystallization .

Q. How is structural characterization performed for this compound?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms proton and carbon environments, particularly the thiophene-thiazole linkage. Mass spectrometry (MS) validates the molecular weight (observed m/z: ~395.72 ). X-ray crystallography, using programs like SHELXL , resolves crystal packing and bond angles.

- Data Interpretation : Discrepancies in molecular formula (e.g., C₁₂H₅Cl₃N₂OS₃ vs. C₁₃H₆Cl₃N₂O₂S₃) between sources highlight the need for rigorous elemental analysis to confirm purity.

Q. What are the compound’s physicochemical properties (solubility, stability)?

- Methodology : Solubility is assessed in DMSO, ethanol, and aqueous buffers via UV-Vis spectroscopy. Stability under varying pH and temperature is monitored using HPLC. Melting points are determined via differential scanning calorimetry (DSC).

- Findings : Limited aqueous solubility (<1 mg/mL in water) necessitates DMSO for biological assays. Thermal stability up to 200°C supports solid-state applications .

Advanced Research Questions

Q. How to design experiments to elucidate the compound’s mechanism of enzyme inhibition?

- Methodology :

- Target Identification : Use computational docking (e.g., AutoDock Vina) to predict interactions with kinases or cytochrome P450 enzymes.

- Kinetic Assays : Measure IC₅₀ values via fluorogenic substrates in vitro. For example, monitor ATPase activity inhibition in cancer cell lysates .

- Structural Validation : Co-crystallize the compound with target enzymes and refine structures using SHELX or SIR97 .

- Data Analysis : Compare inhibition curves with control compounds (e.g., staurosporine) to assess specificity.

Q. How to resolve contradictions in reported antimicrobial activity data?

- Methodology :

- Standardized Assays : Re-evaluate MIC (Minimum Inhibitory Concentration) values against Staphylococcus aureus and Candida albicans using CLSI guidelines.

- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., chlorine vs. methoxy groups) using analogs from and .

- Statistical Analysis : Apply ANOVA to identify batch-to-batch variability or assay condition impacts (e.g., pH, inoculum size) .

Q. What strategies optimize the compound’s bioactivity through structural modification?

- Methodology :

- Derivatization : Introduce electron-withdrawing groups (e.g., -NO₂) at the thiophene ring via electrophilic substitution to enhance electrophilicity .

- Prodrug Design : Synthesize ester prodrugs (e.g., acetylated carboxamide) to improve membrane permeability, followed by hydrolysis studies in plasma .

- High-Throughput Screening : Use fragment-based libraries to identify synergistic co-ligands for combination therapies .

Q. How to address challenges in crystallographic refinement for this compound?

- Methodology :

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) datasets.

- Refinement Tools : Employ SHELXL for anisotropic displacement parameters and ORTEP-3 for thermal ellipsoid visualization.

- Validation : Check for twinning or disorder using PLATON; R-factors <5% indicate robust models .

Data Contradictions and Resolution

- Molecular Weight Discrepancies : reports 384.73 g/mol, while cites 395.72 g/mol. Cross-validate via high-resolution MS and elemental analysis (C, H, N, S content) .

- Biological Activity Variability : Differences in antimicrobial MIC values may stem from assay protocols (e.g., broth microdilution vs. agar diffusion). Standardize testing conditions and include positive controls (e.g., ampicillin) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.